molecular formula C17H18N2O2 B2696539 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 433700-04-0

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No.: B2696539
CAS No.: 433700-04-0
M. Wt: 282.343
InChI Key: OBRZBXSLWYFEJS-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 1-ethyl-1H-benzoimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(2-methoxyphenyl)-1H-benzoimidazole
  • 1-Ethyl-2-(2-hydroxyphenyl)-1H-benzoimidazole
  • 1-Ethyl-2-(2-chlorophenyl)-1H-benzoimidazole

Uniqueness

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is unique due to the presence of the methoxy-phenoxymethyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRZBXSLWYFEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326365
Record name 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433700-04-0
Record name 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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